4-{4-[({3-[(2,2,2-trifluoroethoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazol-1-yl}butanoic acid
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Overview
Description
4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID: is an organic compound with a complex structure that includes a trifluoroethoxy group, a benzoyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID can be achieved through a multi-step process involving several key reactions:
Formation of the Trifluoroethoxy Intermediate: The initial step involves the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reduction and Substitution: The intermediate is then subjected to reduction and substitution reactions to introduce the methanesulfonyl group, forming 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Coupling with Pyrazole: The final step involves coupling the intermediate with a pyrazole derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include:
Large-Scale Reaction Vessels: Utilizing large-scale reaction vessels to handle the increased volume of reactants and solvents.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, leading to inhibition or activation of specific biochemical processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: Shares structural similarities but differs in functional groups and overall activity.
Tembotrione: A herbicide with a similar trifluoroethoxy group, used for weed control in agriculture.
Uniqueness
4-[4-({3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOL-1-YL]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18F3N3O4 |
---|---|
Molecular Weight |
385.34 g/mol |
IUPAC Name |
4-[4-[[3-(2,2,2-trifluoroethoxymethyl)benzoyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C17H18F3N3O4/c18-17(19,20)11-27-10-12-3-1-4-13(7-12)16(26)22-14-8-21-23(9-14)6-2-5-15(24)25/h1,3-4,7-9H,2,5-6,10-11H2,(H,22,26)(H,24,25) |
InChI Key |
MQJUINXOOYECIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)COCC(F)(F)F |
Origin of Product |
United States |
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